molecular formula C17H18N2O2 B7983345 1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid

1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B7983345
M. Wt: 282.34 g/mol
InChI Key: WPXUKKROVYSWJC-GJZGRUSLSA-N
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Description

1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydropyrrole ring substituted with a 4-methylphenyl and a 2-pyridyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

(3R,4R)-1-(4-methylphenyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-5-7-13(8-6-12)19-10-14(15(11-19)17(20)21)16-4-2-3-9-18-16/h2-9,14-15H,10-11H2,1H3,(H,20,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXUKKROVYSWJC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(C(C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C[C@@H]([C@H](C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine, under acidic or basic conditions.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., polar aprotic solvents, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be utilized in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(4-methylphenyl)-4-(2-pyridyl)tetrahydro-1H-pyrrole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (3R,4R)-1-(4-methylphenyl)-4-(2-pyridyl)tetrahydro-1H-pyrrole-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    (3R,4R)-1-(4-methylphenyl)-4-(2-pyridyl)tetrahydro-1H-pyrrole-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness

The uniqueness of 1-(4-Methylphenyl)-4-(pyridin-2-YL)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

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